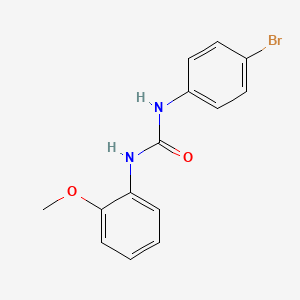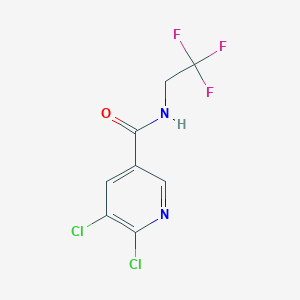
N-(2-aminoethyl)pyridin-4-amine
Descripción general
Descripción
N-(2-aminoethyl)pyridin-4-amine: is an organic compound with the molecular formula C7H11N3 It is a derivative of pyridine, featuring an aminoethyl group attached to the nitrogen atom at the 4-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-(2-aminoethyl)pyridin-4-amine involves the reductive amination of 4-pyridinecarboxaldehyde with ethylenediamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 4-chloropyridine with ethylenediamine under basic conditions. This reaction can be carried out in solvents like ethanol or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The choice of reducing agents and catalysts can vary based on cost and availability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-aminoethyl)pyridin-4-amine can undergo oxidation reactions, typically forming N-(2-aminoethyl)pyridin-4-imine. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form N-(2-aminoethyl)piperidine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ethylenediamine, sodium hydroxide.
Major Products:
Oxidation: N-(2-aminoethyl)pyridin-4-imine.
Reduction: N-(2-aminoethyl)piperidine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-aminoethyl)pyridin-4-amine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and ligands for coordination chemistry.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. It can be modified to create derivatives that interact with specific biological targets, aiding in the development of new therapeutic agents.
Medicine: this compound derivatives have potential applications in medicinal chemistry. They are investigated for their antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to enhance their properties, such as thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of N-(2-aminoethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. This interaction can lead to inhibition or activation of enzymatic functions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
2-(2-pyridyl)ethylamine: Similar in structure but with the aminoethyl group attached to the 2-position of the pyridine ring.
4-(aminomethyl)pyridine: Features an aminomethyl group instead of an aminoethyl group.
4-(dimethylamino)pyridine: Contains a dimethylamino group at the 4-position.
Uniqueness: N-(2-aminoethyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethyl group at the 4-position of the pyridine ring allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development.
Propiedades
IUPAC Name |
N'-pyridin-4-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVWEGOXLGPYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Acetamide, 2-(methylamino)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B7807743.png)








